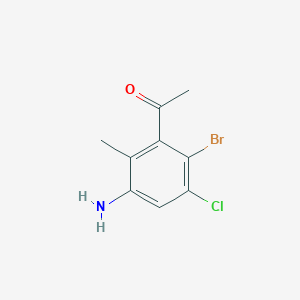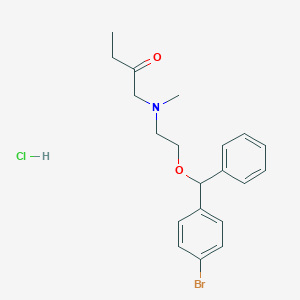
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride is a complex organic compound with a unique structure that includes a bromophenyl group, a phenyl group, and a methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as Friedel-Crafts acylation, nucleophilic substitution, and reductive amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride include:
- 1-((2-((4-Chlorophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- 1-((2-((4-Fluorophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- 1-((2-((4-Methylphenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Propiedades
Fórmula molecular |
C20H25BrClNO2 |
|---|---|
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
1-[2-[(4-bromophenyl)-phenylmethoxy]ethyl-methylamino]butan-2-one;hydrochloride |
InChI |
InChI=1S/C20H24BrNO2.ClH/c1-3-19(23)15-22(2)13-14-24-20(16-7-5-4-6-8-16)17-9-11-18(21)12-10-17;/h4-12,20H,3,13-15H2,1-2H3;1H |
Clave InChI |
OFMMJILDUUIKAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


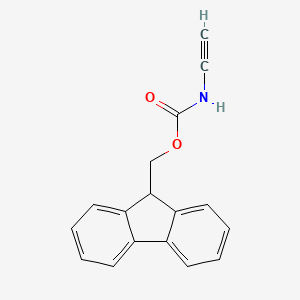
![1-Amino-4-{4-[butyl(ethyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13149187.png)
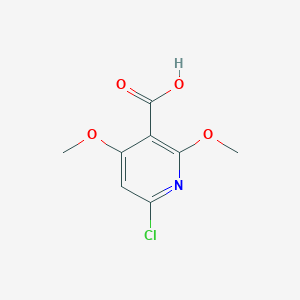
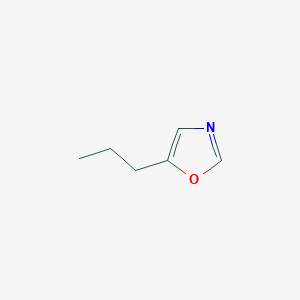

![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)
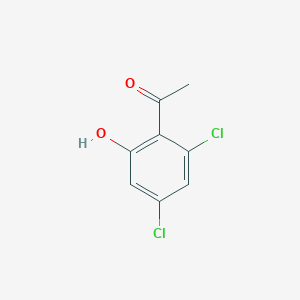

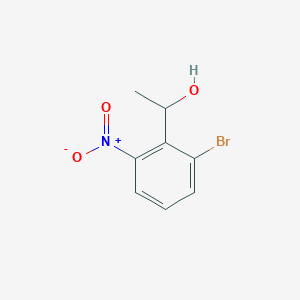
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
